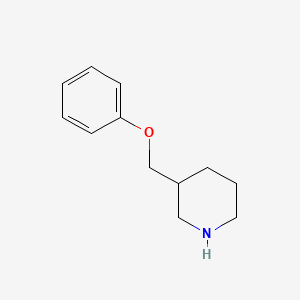

3-(Phenoxymethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery

The piperidine moiety, a six-membered heterocyclic amine, is one of the most ubiquitous structural units found in pharmaceuticals. ugent.bedokumen.pub Its prevalence underscores its importance and versatility in the development of a wide array of therapeutic agents. ugent.be

The story of piperidine in medicine is deeply rooted in nature. The compound itself was first isolated in 1850 from black pepper, where it contributes to the spicy flavor in the form of piperine. wikipedia.orgatamanchemicals.com Historically, the piperidine structural motif has been identified in a multitude of natural alkaloids with potent biological activities. wikipedia.orgnih.gov

Notable examples include:

Coniine: A toxic alkaloid from poison hemlock. wikipedia.orgnih.gov

Lobeline: Found in Indian tobacco and has been explored for smoking cessation. wikipedia.orgnih.gov

Morphine and Codeine: Potent analgesics derived from the opium poppy, containing a complex fused piperidine ring system. nih.gov

Anabasine: A nicotine (B1678760) analog found in tree tobacco. wikipedia.orgnih.gov

The rich history of these naturally occurring piperidine-containing compounds has long inspired medicinal chemists to explore this scaffold for the development of new drugs.

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. cambridgemedchemconsulting.comnih.gov This term highlights its ability to serve as a versatile template for the creation of ligands that can interact with a variety of biological targets. cambridgemedchemconsulting.com The three-dimensional and flexible nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with proteins and other biological macromolecules. cambridgemedchemconsulting.combohrium.com

The nitrogen atom within the piperidine ring is a key feature, often providing a basic center that can be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with target proteins. cambridgemedchemconsulting.com Furthermore, the piperidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net

Overview of 3-(Phenoxymethyl)piperidine as a Versatile Core Scaffold for Chemical Research

Within the broad class of piperidine derivatives, this compound has emerged as a scaffold of particular interest. This structure features a phenoxymethyl (B101242) group attached to the 3-position of the piperidine ring.

Piperidine derivatives can be broadly categorized based on their substitution patterns. researchgate.netnih.gov These include:

Substituted Piperidines: Where one or more hydrogen atoms on the ring are replaced by other functional groups. researchgate.netnih.gov

Spiropiperidines: Where the piperidine ring shares one carbon atom with another ring system. researchgate.netnih.gov

Condensed Piperidines: Where the piperidine ring is fused to one or more other rings. researchgate.netnih.gov

This compound falls under the category of substituted piperidines. The specific placement of the phenoxymethyl group at the 3-position provides a distinct spatial arrangement of atoms that can influence its biological activity.

Recent research has highlighted the potential of the this compound scaffold in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated for their activity as antagonists for the dopamine (B1211576) D4 receptor. chemrxiv.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have provided valuable insights for the design of potent and selective D4 receptor antagonists. chemrxiv.orgnih.govresearchgate.net These studies demonstrate the tunability of the scaffold to achieve desired pharmacological profiles. chemrxiv.orgnih.gov

The exploration of such scaffolds is crucial for expanding the chemical space available to medicinal chemists and for the discovery of new drugs with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXUUHNIFYPKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576640 | |

| Record name | 3-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405059-85-0 | |

| Record name | 3-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of 3-(Phenoxymethyl)piperidine and Related Scaffolds

The construction of the this compound scaffold is a key focus in medicinal chemistry due to its presence in numerous bioactive compounds. A variety of synthetic strategies have been developed to access this and related piperidine (B6355638) derivatives, often focusing on stereocontrol and efficiency.

Stereoselective Synthetic Approaches to Piperidine Derivatives

Stereoselectivity is a critical aspect of piperidine synthesis, as the spatial arrangement of substituents significantly influences biological activity. Several methods have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine ring. google.com One notable approach involves the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated-3-piperidine esters, amides, or N-enoylsultams. google.com This method allows for the controlled introduction of substituents and the establishment of specific stereoisomers.

Another powerful strategy for synthesizing stereochemically defined piperidines is through the desymmetrization of prochiral precursors. For instance, N-galactosylated 2-pyridone can be utilized as a starting material. znaturforsch.comresearchgate.net Nucleophilic addition of organometallic reagents to the O-silylated N-galactosyl-2-pyridone intermediate proceeds with high regio- and stereoselectivity at the 4-position. znaturforsch.comresearchgate.net Subsequent stereoselective introduction of substituents at the 3-position can be achieved by reacting electrophiles with the amide enolates of the resulting N-galactosyl-2-piperidones. znaturforsch.comresearchgate.net

Furthermore, chemo-enzymatic methods offer a highly stereoselective route to chiral piperidines. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govthieme-connect.com This approach has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. nih.gov

Multi-Step Organic Reaction Sequences for Scaffold Construction

The synthesis of this compound and its analogues often involves multi-step reaction sequences starting from readily available materials. A common precursor for the piperidine ring is pyridine (B92270). asianpubs.orgresearchgate.net The hydrogenation of substituted pyridines is a fundamental method for producing the corresponding piperidine derivatives. asianpubs.orgresearchgate.net

For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, starts from piperidin-4-ylmethanol. atlantis-press.com The synthesis involves a three-step sequence of acylation, sulfonation, and substitution. atlantis-press.com Similarly, novel pyridine-connected piperidine derivatives have been synthesized through the reaction of pyridine-2-aldehyde with hydrazine (B178648) hydrate, followed by reaction with piperidine-based precursors. scielo.org.mx

Intramolecular Cyclization and Reduction Cascades in Piperidine Synthesis

Intramolecular reactions provide an efficient means of constructing the piperidine ring. Intramolecular cyclization of allylsilyl substituted N-acyliminium and iminium ions has been developed as a method to access the piperidine ring and has been applied to the synthesis of piperidine alkaloids. benthamdirect.com

Reductive cyclization cascades are also prominent in piperidine synthesis. mdpi.com For instance, the diastereoselective synthesis of highly substituted N-hydroxypiperidines can be achieved through the intramolecular reductive cyclization of a monoxime of a 1,5-diketone using sodium cyanoborohydride. tandfonline.comtandfonline.com Another example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated alkyne functionalization to form an enamine, followed by reduction to the piperidine. mdpi.comnih.gov

Reductive Amination and Catalytic Hydrogenation Techniques for Piperidine Ring Formation

Reductive amination is a widely used and versatile method for forming the C-N bond in the synthesis of piperidines. nih.govchim.it This two-component reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. nih.gov The double reductive amination of dicarbonyl compounds is a particularly straightforward approach to the piperidine skeleton. chim.it Borane-pyridine complex has been shown to be an effective reagent for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com

Catalytic hydrogenation of pyridine and its derivatives is a cornerstone of piperidine synthesis. asianpubs.orgnih.gov Various catalysts, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C), are employed for this transformation. asianpubs.orgresearchgate.netcjcatal.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, Ru/C has shown high activity for the complete conversion of pyridine to piperidine. cjcatal.com While heterogeneous catalysts are common, homogeneous catalysts have also been developed. mdpi.com Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer offers a method that proceeds at ambient temperature and pressure without additives. nih.govacs.org

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| PtO₂ | Substituted Pyridines | Piperidine Derivatives | Glacial Acetic Acid, 50-70 bar H₂ | - | asianpubs.orgresearchgate.net |

| 5% Ru/C | Pyridine | Piperidine | 100 °C, 3.0 MPa H₂ | 100% | cjcatal.com |

| Rh/C | Pyridines | Piperidines | - | - | researchgate.net |

| Borane-Pyridine | Piperidines and Aldehydes | N-substituted Piperidines | - | - | tandfonline.com |

| Rh on Carbon | Pyridines | Piperidines | Lower atmospheric pressures | - | asianpubs.org |

Application of Mitsunobu Reaction for Phenoxymethyl (B101242) Moiety Introduction

The Mitsunobu reaction is a powerful and versatile method for forming ethers, including the phenoxymethyl moiety attached to the piperidine scaffold. organic-chemistry.orgwikipedia.org This reaction facilitates the condensation of an alcohol with a nucleophile, such as a phenol (B47542), in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org

This reaction is particularly useful for introducing a variety of substituted phenoxy groups onto a piperidinemethanol precursor. acs.org For example, in the synthesis of novel nonimidazole histamine (B1213489) H₃ receptor antagonists, a Mitsunobu-type procedure was used for the ether formation between a benzyl (B1604629) alcohol precursor and various phenol derivatives. acs.org The reaction generally proceeds with clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage when dealing with chiral substrates. organic-chemistry.org The choice of solvent, typically THF, and the order of reagent addition can be crucial for the success of the reaction. wikipedia.orgrsc.org

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound scaffold is synthesized, further derivatization and functionalization can be carried out to explore structure-activity relationships and develop new compounds with desired properties.

The nitrogen atom of the piperidine ring is a common site for functionalization. For instance, N-substituted piperidines can be readily prepared via reductive amination. tandfonline.com The synthesis of nitrosourea (B86855) derivatives of piperidine has also been explored for potential anticancer agents. acs.org

Functionalization of the carbon skeleton of the piperidine ring can be more challenging but offers access to a wider range of analogues. nih.gov Site-selective C-H functionalization using rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes has been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring. nih.gov The selectivity is controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov

of this compound

The chemical scaffold of this compound is a key structural motif in a variety of pharmacologically active compounds. Its synthesis and derivatization have been the subject of extensive research to explore and optimize its biological activities. This article focuses on the synthetic methodologies and advanced chemical transformations used to modify this core structure, specifically at the piperidine nitrogen, the phenoxy moiety, and the piperidine ring itself, as well as strategies for stereochemical control.

1 Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a versatile handle for introducing a wide range of substituents, significantly influencing the molecule's physicochemical properties and biological target interactions.

N-Substitution and N-Cycloalkyl Incorporation:

Standard N-alkylation reactions are commonly employed to modify the piperidine nitrogen. These reactions typically involve the treatment of this compound with an appropriate alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). chemrxiv.org Another effective method is reductive amination, where the piperidine nitrogen is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This one-pot procedure is mild and tolerates a variety of functional groups. acs.org

The introduction of cycloalkyl groups at the nitrogen atom has also been explored. For instance, N-cyclopentyl derivatives have been synthesized, and the resulting compounds have shown activity as histamine H3 receptor antagonists. acs.org These modifications can impact the lipophilicity and conformational flexibility of the molecule.

2 Substitutions on the Phenoxy Moiety

Modifications to the phenoxy group of this compound allow for the fine-tuning of electronic properties and the introduction of new interaction points for biological targets.

Fluorination, Methylation, and Heterocyclic Ether Incorporation:

The introduction of fluorine atoms onto the phenoxy ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. The synthesis of fluorinated derivatives often starts with the corresponding fluorinated phenol, which is then coupled with a suitable piperidine precursor. chemrxiv.orgresearchgate.net For example, derivatives with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl substitutions on the phenoxy ring have been synthesized and evaluated for their activity as dopamine (B1211576) D4 receptor antagonists. chemrxiv.orgresearchgate.net

Methylation of the phenoxy group has also been investigated. The introduction of a methyl group can alter the steric and electronic properties of the aromatic ring. For instance, a 3-methylphenyl derivative showed significant activity in a series of dopamine D4 receptor antagonists. chemrxiv.orgresearchgate.net

Furthermore, the replacement of the phenoxy group with various heterocyclic ethers has been explored to improve properties such as the calculated logP (cLogP) and CNS MPO (Central Nervous System Multiparameter Optimization) scores. chemrxiv.orgresearchgate.net However, in some studies, the incorporation of heterocyclic ethers, such as pyridinyl and imidazolyl ethers, led to a significant loss of binding affinity for the target receptor. chemrxiv.orgresearchgate.net

3 Introduction of Geminal Difluoro Groups

The introduction of geminal difluoro groups onto the piperidine ring is a more advanced modification aimed at altering the basicity of the piperidine nitrogen and influencing the molecule's conformation.

3,3-Difluoro and 4,4-Difluoro Variants:

The synthesis of 3,3-difluoro and 4,4-difluoro variants of this compound has been reported. chemrxiv.orgresearchgate.net These syntheses typically begin with commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate. chemrxiv.orgresearchgate.net The hydroxyl group is activated, for example, by conversion to a mesylate, followed by displacement with the desired phenol to form the ether linkage. researchgate.net

The position of the gem-difluoro group has a significant impact on the properties of the resulting compounds. For instance, 3,3-difluoropiperidine (B1349930) derivatives were found to be less active as dopamine D4 antagonists, which was attributed to the reduced basicity of the ring nitrogen due to the proximity of the electron-withdrawing fluorine atoms. chemrxiv.org In contrast, the 4,4-difluoropiperidine (B1302736) analogs, where the difluoro group is further from the nitrogen, showed higher binding affinity. chemrxiv.orgresearchgate.net

4 Approaches to Stereochemical Control in Derivatization Processes

The 3-position of the piperidine ring in this compound is a chiral center, meaning the molecule can exist as two enantiomers. The stereochemistry at this center is often crucial for biological activity, necessitating synthetic methods that can control the stereochemical outcome.

Chiral Resolution and Asymmetric Synthesis:

Chiral resolution is a common method to separate a racemic mixture of this compound derivatives into its individual enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation of the diastereomers through crystallization. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving enantiomers. nih.gov

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. One approach involves the use of a chiral auxiliary attached to the starting material, which directs the stereochemical course of a subsequent reaction. google.com For example, the 1,4-addition of an aryl Grignard reagent to a chiral 3,4-unsaturated piperidine derivative can be used to control the stereochemistry at the C-3 and C-4 positions. google.com Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, has also been employed in the synthesis of chiral piperidine derivatives.

More advanced strategies include iridium-catalyzed cyclocondensations of amino alcohols and aldehydes, which can furnish 3,4-disubstituted piperidines with high enantio- and diastereoselectivity. nih.gov These methods provide access to a diverse range of chiral piperidine derivatives for further functionalization.

Data Tables

Table 1: Effects of Phenoxy Substitutions on Dopamine D4 Receptor (D4R) Binding Affinity in 4,4-Difluoropiperidine Analogs

| Compound ID | Phenoxy Substitution | D4R Kᵢ (nM) | Reference |

| 8a | 4-Fluoro | Similar to 7a (140-320 nM) | chemrxiv.org |

| 8b | 3,4-Difluoro | 5.5 | chemrxiv.orgresearchgate.net |

| 8c | 3-Methyl | 13 | chemrxiv.orgresearchgate.net |

| 8d | 4-Chloro | 53 | chemrxiv.orgresearchgate.net |

| 8e | Unsubstituted | 27 | chemrxiv.orgresearchgate.net |

| 8f | 3-Fluoro-4-methyl | 72 | chemrxiv.orgresearchgate.net |

| 8g-k | Heterocyclic Ethers | 150 - 1,660 | chemrxiv.orgresearchgate.net |

Table 2: Comparison of 3,3-Difluoro and 4,4-Difluoro Scaffolds

| Scaffold | General D4R Activity | Attributed Reason | Reference |

| 3,3-Difluoropiperidine | Less Active | Reduced basicity of the ring nitrogen | chemrxiv.org |

| 4,4-Difluoropiperidine | More Active | Gem-difluoro group is further from the nitrogen | chemrxiv.orgresearchgate.net |

Structure Activity Relationships Sar and Rational Ligand Design

Positional and Substituent Effects on Biological Activity and Binding Affinity

Impact of Phenoxymethyl (B101242) Group Position and Aromatic Substituents

The substitution pattern on the phenoxy ring of the 3-(phenoxymethyl)piperidine scaffold plays a critical role in determining the binding affinity and selectivity of these compounds, particularly for the dopamine (B1211576) D4 receptor.

Research has shown that the nature and position of substituents on the aromatic ring significantly modulate receptor interaction. For instance, in a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists, specific substitutions on the phenoxy group led to substantial variations in binding affinity. The 3,4-difluorophenyl derivative was identified as the most potent in this series, with a K_i value of 5.5 nM. researchgate.netchemrxiv.orgresearchgate.net In contrast, replacing the 3-fluorophenyl with a 3-methylphenyl group resulted in a compound with a slightly lower, yet still active, binding affinity (K_i = 13 nM). researchgate.netchemrxiv.orgresearchgate.net

Further modifications highlighted the sensitivity of the receptor to the electronic and steric properties of the substituents. For example, replacing the 4-fluoro substituent with a 4-chloro group led to a decrease in binding affinity (K_i = 53 nM), as did the complete removal of the 4-fluoro group (K_i = 27 nM). researchgate.netchemrxiv.orgresearchgate.net The positional arrangement of substituents was also found to be crucial; reversing the 4-fluoro-3-methyl substitution to a 3-fluoro-4-methyl pattern resulted in a reduced binding affinity (K_i = 72 nM). researchgate.netchemrxiv.orgresearchgate.net

Interestingly, the introduction of a 4-cyanophenoxy group led to a compound with single-digit nanomolar binding to the D4 receptor (K_i = 1.7 nM). chemrxiv.org The combination of a 3,4-difluorophenoxy group also yielded a highly potent compound (K_i = 2.7 nM). chemrxiv.org However, the introduction of various heterocyclic ethers in place of the phenoxy group generally resulted in a significant loss of binding affinity. researchgate.netresearchgate.net

The importance of the phenoxymethyl substituent is further underscored by the observation that its deletion, resulting in a hydroxymethyl analog, can lead to a complete loss of significant binding affinity for sigma-1 receptors. nih.gov In the context of serotonin (B10506) transporters, the (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine (B6355638), also known as paroxetine, demonstrates high affinity, highlighting the favorable contribution of the methylenedioxy-substituted phenoxymethyl group. nih.gov

Table 1: Effect of Aromatic Substituents on D4 Receptor Binding Affinity

| Compound ID | Aromatic Substitution | K_i (nM) |

|---|---|---|

| 8b | 3,4-Difluorophenyl | 5.5 researchgate.netchemrxiv.orgresearchgate.net |

| 8c | 3-Methylphenyl | 13 researchgate.netchemrxiv.orgresearchgate.net |

| 8d | 4-Chlorophenyl | 53 researchgate.netchemrxiv.orgresearchgate.net |

| 8e | Phenyl | 27 researchgate.netchemrxiv.orgresearchgate.net |

| 8f | 3-Fluoro-4-methylphenyl | 72 researchgate.netchemrxiv.orgresearchgate.net |

| 9j | 4-Cyanophenoxy | 1.7 chemrxiv.org |

| 9k | 3,4-Difluorophenoxy | 2.7 chemrxiv.org |

Influence of Piperidine Ring Substitutions

Modifications to the piperidine ring itself, particularly the introduction of difluoro groups, have been shown to be a critical strategy in fine-tuning the properties of this compound analogs. The position of these fluorine atoms significantly impacts the basicity of the piperidine nitrogen and, consequently, the binding affinity of the compounds for their targets.

Studies comparing 3,3-difluoro- and 4,4-difluoropiperidine scaffolds have revealed that the 4,4-difluoro analogs generally exhibit higher binding affinity for the dopamine D4 receptor. chemrxiv.org This is attributed to the reduced basicity of the ring nitrogen in the 3,3-difluoro compounds due to the electron-withdrawing effect of the fluorine atoms being closer to the nitrogen. chemrxiv.org The shift of the gem-difluoro group to the 4-position, one carbon further away from the nitrogen, results in a more favorable pKa for receptor interaction. chemrxiv.org

For instance, initial compounds in the 3,3-difluoropiperidine (B1349930) series with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl substitutions on the phenoxy group displayed only modest D4 receptor binding (K_i = 140–320 nM). chemrxiv.orgresearchgate.net In contrast, the corresponding 4,4-difluoropiperidine analogs showed a distinct increase in binding affinity. chemrxiv.orgresearchgate.net One of the most potent compounds identified from these studies was a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, which displayed exceptional binding affinity for the D4 receptor (K_i = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes. researchgate.netchemrxiv.orguc.cl

These findings highlight that while substitutions on the phenoxy ring are crucial for optimizing interactions with the receptor's binding pocket, modifications to the piperidine ring, such as the strategic placement of fluorine atoms, are essential for modulating the physicochemical properties of the molecule to achieve optimal binding.

Table 2: Comparison of 3,3- and 4,4-Difluoropiperidine Analogs on D4 Receptor Binding

| Piperidine Substitution | Phenoxy Substitution | K_i (nM) |

|---|---|---|

| 3,3-difluoro | p-fluoro | 140-320 chemrxiv.orgresearchgate.net |

| 3,3-difluoro | 3,4-difluoro | 140-320 chemrxiv.orgresearchgate.net |

| 3,3-difluoro | 4-fluoro-3-methyl | 140-320 chemrxiv.orgresearchgate.net |

| 4,4-difluoro | 3,4-difluorophenyl | 5.5 researchgate.netchemrxiv.orgresearchgate.net |

| 4,4-difluoro | (unspecified in abstract) | 0.3 researchgate.netchemrxiv.orguc.cl |

Role of Linker Length and Ether Linkage in Receptor Interactions

The linker connecting the piperidine ring and the phenoxy group, specifically its length and the presence of the ether linkage, is a key determinant of receptor interaction and binding affinity. The phenoxymethyl group, with its single methylene (B1212753) unit linker, has been extensively studied and proven to be crucial for optimal binding at various receptors.

The importance of the ether linkage is highlighted in studies where its replacement with other functionalities leads to a significant loss of activity. For example, in a series of dopamine D4 antagonists, replacement of the phenoxy group with various heterocyclic ethers resulted in a substantial decrease in binding affinity. researchgate.netresearchgate.net This suggests that the oxygen atom of the ether linkage may participate in key hydrogen bonding or electrostatic interactions within the receptor's binding site.

The length of the linker is also a critical factor. While the phenoxymethyl scaffold has proven effective, studies on related compounds with different linker lengths, such as the 3-phenoxypropyl piperidine series, have also identified potent and selective agonists for the ORL1 (NOP) receptor. nih.gov This indicates that the optimal linker length can vary depending on the target receptor. However, for sigma-1 receptors, the phenoxymethyl substituent at the 3-position of an isoxazole (B147169) ring was found to be crucial for optimal binding. nih.gov

Furthermore, in the context of inhibitors for Mycobacterium tuberculosis, the ether linkage is a central feature. The synthesis of these inhibitors involves a Mitsunobu coupling to form the ether bond between a phenolic component and N-Boc-4-hydroxymethylpiperidine, underscoring the strategic importance of this linkage in the molecular design. nih.gov

Stereochemical Influences on Ligand Binding and Receptor Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold has a profound impact on ligand binding and receptor selectivity. The specific orientation of substituents on the chiral centers of the piperidine ring can dictate how the molecule fits into the binding pocket of a receptor, leading to significant differences in affinity and activity between stereoisomers.

A prominent example of the importance of stereochemistry is the selective serotonin reuptake inhibitor (SSRI) paroxetine, which is the (3S,4R)-4-(4-fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl]piperidine isomer. nih.gov This specific stereoisomer exhibits high affinity for the serotonin transporter (5-HTT). nih.gov Studies on tropane (B1204802) ring analogues of paroxetine, which have a more rigid structure, have further elucidated the conformational requirements for binding. The data revealed that the isomer with the same stereochemistry as paroxetine, (1R)-2β,3α-4c, had the highest affinity for the 5-HTT. nih.gov Conformational analysis suggests that this isomer exists in a flattened boat conformation with pseudoequatorial substituents, which is likely the conformation recognized by the 5-HTT binding site. nih.gov

This highlights that not only the presence and position of substituents but also their precise spatial orientation are critical for achieving high-affinity and selective receptor binding. The design of new this compound analogs must, therefore, carefully consider the stereochemical outcomes of synthetic routes to target the desired biological activity.

Rational Design Principles for this compound Analogs

Scaffold Modification Strategies and Regional Elaboration

The rational design of novel this compound analogs often involves a systematic approach of scaffold modification and regional elaboration. This strategy typically divides the molecule into distinct regions—often referred to as western, central, and eastern portions—to explore the structure-activity relationships in a more controlled manner.

The western portion generally refers to the phenoxy group and its substituents. As discussed previously, modifications in this region, such as the introduction of electron-withdrawing or -donating groups, halogens, or different substitution patterns, have a profound effect on binding affinity. researchgate.netchemrxiv.orgresearchgate.net For example, in the development of inhibitors for Mycobacterium tuberculosis, various monocyclic derivatives with halogen substitutions were investigated in the western series to gain a clearer understanding of the SAR for this part of the molecule. nih.gov

The central portion typically encompasses the piperidine ring and the linker. Modifications here can include altering the linker length, as seen in the comparison of phenoxymethyl and phenoxypropyl derivatives, or introducing substituents onto the piperidine ring itself, such as the strategic placement of difluoro groups to modulate pKa and improve binding. chemrxiv.orgnih.gov

This regional approach allows for a systematic exploration of the chemical space around the this compound scaffold. By holding certain regions constant while varying others, researchers can dissect the contribution of each part of the molecule to its biological activity. For instance, in the development of dopamine D4 antagonists, the southern (eastern) moiety was sometimes held constant while the ether (western) portion was modified to assess its impact on binding. chemrxiv.orgresearchgate.net This systematic approach is a cornerstone of rational ligand design, enabling the optimization of potency, selectivity, and drug-like properties.

Bioisosteric Replacements and Their Effects on SAR Profiles

Piperidine Ring Modifications:

The piperidine ring is a frequent target for bioisosteric replacement in drug discovery to enhance potency and improve absorption, distribution, metabolism, and excretion (ADME) profiles. chemrxiv.org In the context of this compound derivatives, altering the piperidine ring has yielded significant insights into the SAR. For instance, in a series of sigma-1 (σ1) receptor ligands, the nature of the saturated heterocyclic ring was found to be critical for binding affinity. Replacement of an azetidine (B1206935) ring with a pyrrolidine (B122466) ring in a related series led to an approximate 8-fold increase in binding affinity for the σ1 receptor.

Bicyclic structures have also been explored as conformationally constrained bioisosteres of piperidine. researchgate.net For example, 1-azaspiro[3.3]heptane has been synthesized and validated as a piperidine bioisostere. enamine.net Such rigid scaffolds can offer advantages by reducing the entropic penalty upon binding and providing novel interaction vectors with the target protein.

Phenoxy Group Modifications:

The phenoxy group is another key pharmacophoric element that has been extensively modified. Substitutions on the phenyl ring can dramatically influence electronic properties, lipophilicity, and steric interactions. For instance, in a series of histamine (B1213489) H3 receptor antagonists based on the 1-(4-(phenoxymethyl)benzyl)piperidine scaffold, substitutions on the phenoxy group were explored to optimize potency. Halogen, small alkyl, or methoxy (B1213986) substitutions in the 4-position of the phenoxy ring generally led to increased affinities.

Beyond simple substitution, the entire phenyl ring can be replaced with other cyclic systems in a strategy known as nonclassical bioisosteric replacement. acs.orgtandfonline.com Saturated systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been used as phenyl ring mimics to improve physicochemical properties such as solubility and metabolic stability. nih.gov For example, replacing a phenyl ring with a bridged piperidine moiety has been shown to enhance drug-like properties, including solubility and lipophilicity. nih.gov In a series of phosphodiesterase 10A (PDE10A) inhibitors, replacement of the phenyl ring with a thiophene (B33073) ring, a classical bioisostere, was well-tolerated and maintained inhibitory activity.

Linker Modifications:

The oxymethyl linker connecting the piperidine and phenyl rings has also been a target for bioisosteric replacement. The flexibility and nature of this linker can be crucial for orienting the two main pharmacophoric groups correctly within the binding pocket. In a series of PDE10A inhibitors, replacing the ether linkage with an amine linkage resulted in a reduction of inhibitory activity. Conversely, in another study on inhibitors of Plasmodium falciparum N-myristoyltransferase, the introduction of a methylene group between an ester and the phenyl ring was a key factor in enhancing potency, suggesting the importance of linker flexibility.

Pharmacological Characterization and Biological Target Engagement

Receptor Binding Affinity and Selectivity Profiling of 3-(Phenoxymethyl)piperidine Derivatives

Derivatives of this compound have been identified as potent and highly selective antagonists for the dopamine (B1211576) D4 receptor (D4R). Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine ethers led to the discovery of compounds with exceptional D4R binding affinity and remarkable selectivity. chemrxiv.orgresearchgate.netnih.govresearchgate.net

One notable compound from this series, designated as 14a , demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor. chemrxiv.orgnih.govresearchgate.net This compound exhibited a selectivity of over 2000-fold for the D4 receptor when compared to other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.orgresearchgate.netnih.govresearchgate.net This high degree of selectivity underscores the potential of the this compound scaffold in designing specific D4R ligands. chemrxiv.org Other piperidine-based compounds have also been explored, with a 4-benzyl derivative showing a D4R affinity and selectivity profile similar to known D4R ligands. mdpi.com The strategic modification of the piperidine (B6355638) core, such as the placement of the nitrogen atom and the nature of terminal substituents (e.g., n-butyl vs. benzyl), has been shown to significantly influence D4R affinity and selectivity. mdpi.com

Table 1: Dopamine Receptor Binding Affinity of Compound 14a

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |

|---|---|---|

| D4 | 0.3 nM | - |

| D1, D2, D3, D5 | >2000-fold lower | >2000x |

Data sourced from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. chemrxiv.orgresearchgate.netnih.govresearchgate.net

The this compound structure is central to Paroxetine , a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govebi.ac.ukresearchgate.netresearchgate.net Paroxetine, chemically known as (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl) piperidine, binds with high affinity to the serotonin transporter (5-HTT). nih.govresearchgate.netresearchgate.net It is recognized as one of the most potent inhibitors of serotonin reuptake among SSRIs. researchgate.net

Studies show that Paroxetine binds with high affinity to the 5-HTT, with a reported Ki value of 0.05 nM. nih.gov Its selectivity for the serotonin transporter is significantly higher compared to its affinity for norepinephrine (B1679862) and dopamine transporters. nih.gov Furthermore, Paroxetine displays minimal affinity for other receptors such as α1-, α2-, or β-adrenoceptors, 5-HT2A, 5-HT1A, and D2 receptors at concentrations below 1000 nM, although it does show some weak affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov

Table 2: Transporter and Receptor Binding Affinities of Paroxetine

| Target | Binding Affinity (Ki) |

|---|---|

| Serotonin Transporter (5-HTT) | 0.05 nM |

| Muscarinic ACh Receptors | 42 nM |

| Norepinephrine Transporter | 350 nM (for inhibition of [3H]-l-NA uptake) |

| Dopamine Transporter | 1100 nM (for inhibition of [3H]-DA uptake) |

Data sourced from PubChem entry for Paroxetine. nih.gov

The Nociceptin Opioid Receptor (NOP), also known as ORL1, is a member of the opioid receptor family and a target for novel analgesics and anxiolytics. nih.govnih.govwikipedia.org While the endogenous ligand is the neuropeptide nociceptin/orphanin FQ (N/OFQ), extensive research has focused on developing small-molecule ligands. nih.gov

Research into non-peptide NOP receptor ligands has yielded various compounds, including those with a piperidine core. nih.gov For instance, the introduction of an ethyl substituent on the benzimidazolinone nitrogen and a 3-hydroxymethyl group on a piperidine ring resulted in a potent and highly selective NOP receptor antagonist. nih.gov Another potent non-peptide NOP agonist, Ro 64-6198, features a spiro-triazaspiro[4.5]decan-4-one structure, highlighting that while piperidine-like structures are relevant, specific substitutions are crucial for NOP agonism. mdpi.com While piperidine derivatives are actively investigated as NOP ligands, specific data on this compound derivatives demonstrating direct NOP agonism is not prominently featured in the provided search context. The focus for NOP agonism appears to be on other specific piperidine-containing scaffolds.

The piperidine skeleton is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds that modulate various central nervous system (CNS) targets. researchgate.netnih.govclinmedkaz.org Piperidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including interactions with multiple receptor systems beyond the well-defined dopamine and serotonin pathways. researchgate.netclinmedkaz.org

For example, certain piperidine derivatives have been developed as dual-targeting ligands for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 (σ1) receptor. nih.govacs.org In one study, replacing a piperazine (B1678402) ring with a piperidine ring in a series of compounds significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3R. acs.org This demonstrates the versatility of the piperidine moiety in creating multi-target ligands for potential use in complex CNS disorders. nih.gov The ability of piperidine derivatives to interact with diverse targets like enzymes, ion channels, and various G-protein-coupled receptors underscores their importance in the development of new therapeutic agents for a range of medical conditions. clinmedkaz.org

In Vitro and Cellular Functional Assays of this compound Analogs

The high selectivity of certain this compound derivatives for the D4 receptor makes them valuable as pharmacological tools for research. chemrxiv.orgresearchgate.netnih.govresearchgate.net Specifically, the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have been highlighted as exceptional tool compounds for dissecting D4 receptor signaling pathways in cellular models of disease. chemrxiv.orgresearchgate.netnih.govresearchgate.net

One key area of application is in the study of L-DOPA-induced dyskinesias (LIDs), a significant complication arising from the long-term treatment of Parkinson's disease. researchgate.net Emerging evidence points to a crucial role for D4 receptors in the development and expression of these motor complications. researchgate.net The selective D4 antagonists derived from the this compound scaffold can be used in vitro to probe the molecular mechanisms involving D4 receptors in the pathophysiology of LIDs, without the confounding effects of interacting with other dopamine receptor subtypes. chemrxiv.orgresearchgate.netresearchgate.net These compounds allow for precise investigation into the D4 receptor's function within the basal ganglia circuits affected by chronic L-DOPA treatment. researchgate.net

Inhibition of Protein-Protein Interactions (e.g., HDM2-p53 pathway)

The dysregulation of the p53 tumor suppressor pathway is a hallmark of many human cancers. A common mechanism for p53 inactivation is the overexpression of its primary negative regulator, the E3 ubiquitin ligase HDM2. nih.gov HDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. nih.gov Consequently, blocking the HDM2-p53 protein-protein interaction (PPI) with small molecules is a highly pursued therapeutic strategy to reactivate p53 function and induce tumor cell apoptosis. nih.gov

Substituted piperidines have emerged as a promising scaffold for the development of potent and orally bioavailable HDM2-p53 inhibitors. nih.gov Structure-activity relationship (SAR) studies on 3,3-disubstituted piperidines led to the discovery of novel inhibitors of this critical PPI. nih.gov These inhibitors function by mimicking the key interactions of p53 with the HDM2 surface, specifically binding to three hydrophobic pockets that normally accommodate the p53 residues Phe19, Trp23, and Leu26. nih.gov For instance, the trifluoromethylphenyl group of one such piperidine-based inhibitor was found to bind effectively in the Trp23 pocket of HDM2. nih.gov Optimization of substituents on the piperidine core to enhance interactions with these pockets has led to the development of compounds that demonstrate significant tumor regression in various human cancer xenograft models in mice. nih.gov

Antimicrobial and Antiviral Activities (e.g., inhibition of Mycobacterium tuberculosis MenA, anti-HIV-1 activity)

Derivatives of this compound have demonstrated significant potential in combating infectious diseases through various mechanisms, including the inhibition of essential bacterial enzymes and interference with viral replication processes.

Inhibition of Mycobacterium tuberculosis MenA

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. nih.gov The mycobacterial menaquinone (MK) biosynthetic pathway is essential for the survival of Mtb, particularly under the hypoxic conditions found within granulomas, making its enzymes attractive drug targets. nih.gov One such enzyme, MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), catalyzes a crucial step in MK biosynthesis and has been validated as a target for TB therapy. nih.gov

Researchers have identified piperidine derivatives as potent inhibitors of Mtb MenA. nih.govnih.gov SAR studies have been conducted to improve the potency and drug-like properties of these compounds. nih.gov These studies revealed that modifications to different regions of the piperidine scaffold significantly impact inhibitory activity against both the MenA enzyme and Mtb growth. nih.gov For example, certain monocyclic analogs with halogen substitutions showed a two- to fourfold improvement in both enzymatic and antibacterial activity. nih.gov This research has led to the identification of novel inhibitors with potent activity against Mtb and substantially improved pharmacokinetic profiles. nih.gov

Table 1: Inhibitory and Antibacterial Activity of Selected Piperidine Derivatives against Mtb

This table presents the in vitro inhibitory activity (IC50) against the Mtb MenA enzyme and the half-maximal growth inhibitory concentration (GIC50) against Mtb for representative compounds. Data is sourced from a study on piperidine derivatives. nih.gov

| Compound Name | MenA IC₅₀ (µM) nih.gov | Mtb GIC₅₀ (µM) nih.gov |

| Unsubstituted analog 8 | >400 | >200 |

| para-derivative 9 | 100 | 50 |

| para-derivative 10 | 100 | 50 |

| para-derivative 11 | 200 | 100 |

| ortho-derivative 12 | 200 | >200 |

| ortho-derivative 13 | 200 | >200 |

| meta-derivative 14 | 100 | 50 |

Anti-HIV-1 Activity

The human immunodeficiency virus (HIV), the causative agent of AIDS, remains a global health challenge requiring the continuous development of new therapeutic agents. nih.gov Piperidine derivatives have been incorporated into novel molecular structures targeting HIV-1. nih.govjapsonline.com Specifically, diarylpyrimidines (DAPYs) featuring a phenoxymethyl (B101242) linker connected to a piperidine-containing fragment have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

One such compound, TF2 , demonstrated potent anti-HIV-1 activity against the wild-type strain with a half-maximal effective concentration (EC₅₀) of 7.6 nM and showed low cytotoxicity. nih.gov Furthermore, several compounds in this series exhibited outstanding activity against clinically relevant NNRTI-resistant mutant strains, such as K103N, Y181C, and E138K. nih.gov For example, compounds TF2 , TF12 , and TF13 were particularly effective against the K103N mutant, with EC₅₀ values of 28.1 nM, 34.7 nM, and 28.0 nM, respectively. nih.gov These findings confirm that the target of these compounds is HIV-1 reverse transcriptase and highlight the potential of the phenoxymethyl-piperidine scaffold in developing potent anti-HIV agents. nih.gov

Therapeutic Potential and Disease Area Applications of this compound Derivatives

The structural versatility of the this compound scaffold has enabled its exploration across multiple disease areas, leading to the development of compounds with potential applications in neuropharmacology, oncology, and infectious diseases. mdpi.comencyclopedia.pub

Neuropharmacology

Piperidine derivatives are widely studied for their activity in the central nervous system (CNS). Derivatives of this compound have been investigated as antagonists for the dopamine D4 receptor (D4R), a target for neurological and psychiatric disorders. chemrxiv.orgresearchgate.net A novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine compounds was discovered, with one analog displaying exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. chemrxiv.orgresearchgate.net Despite limitations in metabolic stability, these highly selective compounds serve as valuable research tools for investigating D4 receptor signaling. chemrxiv.orgresearchgate.net Other research has identified 3-phenoxypropyl piperidine analogues as novel agonists for the ORL1 (NOP) receptor, a target for pain and other CNS conditions. nih.gov The phenylpiperidine class of drugs, which includes potent analgesics like fentanyl, acts on opioid receptors to manage acute and chronic pain. nih.gov

Oncology

In oncology, the this compound scaffold is a key component of inhibitors targeting cancer-promoting pathways. As detailed in section 4.2.2, substituted piperidines are effective inhibitors of the HDM2-p53 protein-protein interaction, a critical target in many cancers where p53 is inactivated by HDM2 overexpression. nih.govnih.gov The development of these inhibitors represents a promising strategy for cancer therapy by restoring the tumor-suppressing function of p53. nih.gov Additionally, a piperidine derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate , serves as a key intermediate in the synthesis of Vandetanib, an approved anticancer drug that inhibits tyrosine kinases involved in tumor growth and angiogenesis. atlantis-press.com Related piperidine derivatives have also shown potential antitumor activity in breast cancer models.

Infectious Diseases

The utility of this compound derivatives in treating infectious diseases is significant. As discussed in section 4.2.3, these compounds form the basis of potent inhibitors against Mycobacterium tuberculosis. nih.gov By targeting the essential MenA enzyme in the menaquinone biosynthesis pathway, these molecules exhibit strong activity against both replicating and non-replicating Mtb, presenting a promising strategy for new TB therapies. nih.govnih.gov The scaffold is also crucial in the development of anti-HIV-1 agents. japsonline.com Piperidine-containing diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors, effective against both wild-type and drug-resistant HIV-1 strains, underscoring their potential in antiretroviral therapy. nih.gov

Lead Optimization and Preclinical Development Considerations

Optimization Strategies for Improved Pharmacokinetic Properties

The journey from a promising hit compound to a viable drug candidate involves meticulous optimization of its pharmacokinetic profile. For derivatives of 3-(phenoxymethyl)piperidine, research has focused on key areas such as metabolic stability, protein binding, and physicochemical properties that govern its ability to reach its intended target in the body.

Metabolic stability is a critical parameter that influences a drug's half-life and dosing frequency. In vitro assays using liver microsomes are a standard method to assess a compound's susceptibility to metabolism by key enzymes. For a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives developed as dopamine (B1211576) D4 receptor antagonists, studies revealed poor microsomal stability.

The introduction of fluorine atoms is a common medicinal chemistry strategy aimed at improving metabolic stability by blocking sites of metabolism. However, in the case of the 4,4-difluoro-3-(phenoxymethyl)piperidine series, this modification did not confer the desired stability, indicating that other parts of the molecule were likely susceptible to metabolic breakdown. Further structural modifications, such as altering ring systems or employing deuteration, are other strategies that can be explored to enhance metabolic stability in drug candidates.

The extent to which a drug binds to plasma proteins, such as albumin, significantly impacts its free concentration and, therefore, its availability to interact with its biological target. High plasma protein binding can limit the efficacy and distribution of a compound. The 4,4-difluoro-3-(phenoxymethyl)piperidine series of compounds was characterized by high plasma protein binding. This property, combined with poor metabolic stability, presents a significant challenge for achieving therapeutic concentrations in target tissues. Increased lipophilicity is often correlated with increased plasma protein binding.

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. This is governed by several physicochemical properties, including lipophilicity (measured as cLogP and cLogD) and polar surface area. The CNS Multi-Parameter Optimization (MPO) score is a tool used to integrate several of these properties (including MW, cLogP, cLogD, TPSA, HBD, and pKa) to predict the likelihood of a compound being a successful CNS drug. A score greater than 4.0 is generally considered desirable.

In the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, initial compounds based on a 3-fluoro-4-methoxybenzyl group were found to be highly lipophilic, with calculated LogP (cLogP) values greater than 5.0. This high lipophilicity contributed to poor CNS MPO scores of less than 4.0, suggesting a low probability of successful CNS penetration despite their potential potency. High lipophilicity can also lead to issues such as low solubility and rapid metabolic turnover.

The table below presents data for a selection of 3,3-difluoropiperidine (B1349930) derivatives, illustrating the interplay between structure, lipophilicity, and predicted CNS properties.

| Compound ID | cLogP | CNS MPO Score | D4R Binding Ki (nM) |

| 7a | 5.21 | 1.64 | 140 |

| 7b | 5.28 | 1.40 | 210 |

| 7c | 5.70 | 0.80 | 320 |

| 7j | 4.11 | 4.5 | >4.6% (Inhibition) |

| 7k | 3.61 | 4.7 | 8% (Inhibition) |

Data sourced from ChemMedChem.

Addressing Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Challenges (e.g., solubility, bioavailability)

The combination of poor microsomal stability and high plasma protein binding suggests challenges in achieving adequate oral bioavailability and maintaining therapeutic concentrations. Furthermore, high lipophilicity, as seen in early analogs, often correlates with poor aqueous solubility, which can limit absorption from the gastrointestinal tract. Overcoming these challenges requires a multi-parameter optimization approach, balancing potency with favorable physicochemical and ADME properties.

Identification and Characterization of this compound Derivatives as Tool Compounds for Biological Research

Even when a compound series exhibits ADME properties that are not ideal for therapeutic development, highly potent and selective members can serve as valuable tool compounds for biological research. These tools are essential for probing the function of biological targets in vitro.

A notable example is compound 14a from the 4,4-difluoro-3-(phenoxymethyl)piperidine series. This compound demonstrated exceptional binding affinity for the dopamine D4 receptor (Ki = 0.3 nM) and outstanding selectivity (>2000-fold) over other dopamine receptor subtypes. Despite its poor microsomal stability and high plasma protein binding, its remarkable potency and selectivity make it an excellent in vitro tool for investigating D4 receptor signaling pathways, for instance, in cellular models of L-DOPA-induced dyskinesias.

Translation to In Vivo Models and Efficacy Studies (e.g., tumor regression in human cancer xenograft models)

A crucial step in preclinical drug development is the translation of in vitro findings to in vivo animal models to evaluate efficacy and tolerability. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the anticancer potential of new compounds. These models allow for the evaluation of a drug's ability to inhibit tumor growth or cause tumor regression in a living system.

While piperidine-containing structures are found in numerous anticancer agents, and the translation to xenograft models is a key validation step, specific data on this compound derivatives being evaluated for tumor regression in human cancer xenograft models is not available in the reviewed scientific literature. The successful progression of a compound like those in the this compound class to such in vivo studies would depend on first resolving the significant ADME and pharmacokinetic challenges identified during lead optimization.

Theoretical and Computational Investigations

Quantum Chemical Calculations on 3-(Phenoxymethyl)piperidine Structures

Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic and structural properties of molecules like this compound. These computational methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often yielding accurate results for the geometries and energies of organic compounds. For a molecule like this compound, DFT calculations at the B3LYP level, often paired with a basis set like 6-311G**, are used to predict its most stable three-dimensional conformation. These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT data for the parent this compound is not extensively published, the methodology is standard for analyzing piperidine-containing structures. The results of such a study would typically be presented in a table comparing calculated parameters to experimental values if available.

Table 1: Example of Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative Calculated via DFT (B3LYP) Note: This table is illustrative of typical data output for DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| C-O | 1.38 Å | |

| C-C (piperidine) | 1.54 Å | |

| Bond Angle | C-N-C | 111.5° |

| C-O-C | 118.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal that the HOMO is likely localized on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the oxygen atom of the ether linkage, while the LUMO would be distributed primarily over the aromatic phenoxy group.

Table 2: Illustrative Frontier Molecular Orbital Energy Data Note: This table represents typical data obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, representing the electrostatic potential. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would show the most negative potential (red) concentrated around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the primary targets for protonation or interaction with Lewis acids. The hydrogen atoms on the piperidine nitrogen would exhibit a positive potential (blue), making them susceptible to interaction with electron-rich species. The aromatic ring would show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems.

Fukui function analysis is a method derived from DFT that helps to quantify the reactivity of different atomic sites within a molecule. It describes the change in electron density at a specific point in the molecule when the total number of electrons is altered. This analysis allows for the prediction of sites for electrophilic, nucleophilic, and radical attack.

The analysis provides three main indices for each atomic site:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

In this compound, Fukui analysis would likely identify the nitrogen atom as having a high f- value, confirming its susceptibility to electrophilic attack. The oxygen atom would also show a high f- value. The carbon atoms of the aromatic ring would have varying f+ values, indicating their reactivity towards nucleophiles. This method provides a more quantitative prediction of reactivity compared to the qualitative visualization from MEP maps.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is extensively used in drug discovery to understand ligand-protein interactions and to screen for potential drug candidates.

The this compound scaffold has been investigated as a core structure for ligands targeting various proteins, including the dopamine (B1211576) D4 receptor and the HDM2 protein.

Dopamine D4 Receptor: The dopamine D4 receptor is a G protein-coupled receptor implicated in several neurological and psychiatric disorders. Analogs of this compound, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, have been identified as potent and selective D4 receptor antagonists. Molecular docking studies using the crystal structure of the D4 receptor have been performed to rationalize the binding of these compounds. These studies show that the piperidine nitrogen, in its protonated state, forms a crucial ionic bond with a key aspartic acid residue (Asp115) in the receptor's binding pocket. The phenoxy group extends into a hydrophobic subpocket where it engages in π-π stacking interactions with aromatic residues like phenylalanine (Phe361, Phe362) and tryptophan (Trp358). These interactions are critical for the high binding affinity and selectivity of these ligands.

Table 3: Key Interactions of a Phenoxymethylpiperidine Scaffold with the D4 Receptor Based on docking studies of analogs.

| Ligand Moiety | Receptor Residue | Type of Interaction |

|---|---|---|

| Piperidine Nitrogen (protonated) | Asp115 | Ionic Bond / Salt Bridge |

| Piperidine Ring | Met112, Leu187 | Hydrophobic Contact |

| Phenoxy Group (Aromatic Ring) | Phe91, Trp101 | π-π Stacking |

Table 4: Binding Pockets in HDM2 Targeted by Piperidine-Based Inhibitors Based on studies of related piperidine inhibitors.

| HDM2 Pocket | Corresponding p53 Residue | Key Interactions with Ligand |

|---|---|---|

| Phe19 Pocket | Phenylalanine-19 | Hydrophobic interactions, van der Waals contacts |

| Trp23 Pocket | Tryptophan-23 | Hydrophobic interactions, π-π stacking |

Conformational Analysis and Energy Landscapes of this compound Derivatives

The equilibrium between the axial and equatorial conformers is influenced by a complex interplay of steric and electronic effects. d-nb.inforesearchgate.net For the this compound scaffold, the bulky phenoxymethyl (B101242) group would generally be expected to favor the equatorial position to minimize steric hindrance with the axial hydrogens on the piperidine ring. However, the final conformational preference and the resulting energy landscape can be modulated by various factors, including substitution on the piperidine nitrogen, the phenyl ring, and the influence of the solvent environment. d-nb.inforesearchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of these derivatives. researchgate.net Such analyses can quantify the energy differences between various conformers and identify the most stable, low-energy structures. The analysis of a virtual library of fragments derived from substituted piperidines has shown that these scaffolds can occupy a wide area of 3D chemical space, moving away from the flat structures that often dominate fragment libraries. whiterose.ac.uk

Key factors influencing the conformational equilibrium in piperidine derivatives are summarized in the table below.

| Factor | Description | Potential Impact on this compound |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The large phenoxymethyl group is sterically demanding and will strongly favor the equatorial position to avoid 1,3-diaxial interactions. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Interactions between ring C-H or C-C bonds and the C-O bond of the phenoxymethyl group can stabilize certain conformations. |

| Electrostatic Interactions | Interactions between charged or polar groups, including charge-dipole and dipole-dipole interactions. | The lone pairs on the ether oxygen and the pi-system of the phenyl ring can engage in intramolecular interactions, influencing the orientation of the side chain. |

| Solvation Effects | The interaction of the molecule with the surrounding solvent, which can stabilize more polar conformers. | Polar solvents may stabilize conformers where dipole moments are more pronounced, potentially shifting the axial/equatorial equilibrium. d-nb.info |

Understanding the conformational landscape is crucial for designing derivatives that present the correct three-dimensional pharmacophore for optimal interaction with a biological target.

Application in Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design potent and selective ligands. The this compound scaffold serves as a valuable starting point in SBDD campaigns due to its defined conformational properties and its ability to position substituents in specific vectors in 3D space.

Insights from X-ray crystallography are fundamental to SBDD. While a specific crystal structure for this compound bound to a target may not be publicly available, crystallographic studies of related piperidine-containing ligands provide crucial general insights. researchgate.net X-ray data consistently show the piperidine ring adopting a chair conformation within protein binding pockets. researchgate.net This structural information allows medicinal chemists to build reliable models of how this compound derivatives might bind to a target of interest.

In a typical SBDD workflow, the this compound scaffold would be computationally docked into the active site of a target protein. The low-energy chair conformation would be used as the starting point. The phenoxy and piperidine moieties can then be strategically modified to enhance binding affinity and selectivity.

Key Insights from SBDD for this compound Derivatives:

| Structural Feature | SBDD Application | Example Insight |

| Piperidine Ring | Acts as a rigid scaffold to orient substituents. | The chair conformation positions the N-substituent and the C3-phenoxymethyl group in well-defined axial and equatorial vectors, allowing for precise targeting of different sub-pockets in a binding site. |

| Nitrogen Atom | Can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. | The nitrogen can form a key salt bridge or hydrogen bond with an acidic residue (e.g., Aspartic Acid, Glutamic Acid) in the active site, anchoring the ligand. |

| Phenoxymethyl Group | Provides a vector for exploring hydrophobic pockets and forming aromatic interactions. | The phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Substituents on the phenyl ring can be added to pick up additional interactions or modulate physicochemical properties. nih.gov |

By visualizing the docked conformation, designers can identify opportunities to introduce new functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein or to remove groups that cause steric clashes. This iterative process of design, synthesis, and testing, guided by structural insights, accelerates the development of optimized drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net For derivatives of this compound, QSAR studies, particularly 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for optimizing lead compounds. nih.govmdpi.com

In a 3D-QSAR study, a series of this compound analogues with known biological activities are aligned based on their common scaffold. The space around the molecules is then probed to generate steric and electrostatic fields. frontiersin.org Statistical methods are employed to create a model that correlates variations in these fields with changes in biological activity.

The resulting 3D-QSAR model is often visualized as contour maps, which highlight regions where specific properties are predicted to influence activity.

Typical 3D-QSAR Contour Map Interpretations:

| Field Type | Color | Interpretation for Activity |

| Steric (CoMFA/CoMSIA) | Green | Favorable: Bulkier groups in this region are predicted to increase activity. |

| Yellow | Unfavorable: Bulkier groups in this region are predicted to decrease activity (potential steric clash). | |

| Electrostatic (CoMFA/CoMSIA) | Blue | Favorable: Positive electrostatic potential (e.g., from an electron-withdrawing group or protonated amine) is predicted to increase activity. |

| Red | Favorable: Negative electrostatic potential (e.g., from an electron-donating group or hydrogen bond acceptor) is predicted to increase activity. | |

| Hydrophobic (CoMSIA) | White/Yellow | Favorable: Hydrophobic groups in this region are predicted to increase activity. |

| Gray/Cyan | Unfavorable: Hydrophilic groups in this region are predicted to increase activity. |

For a series of this compound derivatives, a 3D-QSAR model could reveal, for example, that a bulky, electron-withdrawing substituent at the 4-position of the phenyl ring is crucial for high potency. Such a model provides a predictive working hypothesis that can guide the synthesis of new, potentially more active compounds. rutgers.edu The statistical robustness of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), with higher values indicating a more predictive model. mdpi.comfrontiersin.org These models are essential for prioritizing synthetic efforts and efficiently exploring the chemical space around the this compound scaffold. nih.gov

Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation of 3-(Phenoxymethyl)piperidine and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide information on the connectivity and chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the piperidine (B6355638) ring and the phenoxymethyl (B101242) group. The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons of the methylene (B1212753) bridge (-O-CH₂-) would likely be observed as a doublet of doublets or a multiplet, while the aromatic protons of the phenyl group would resonate in the downfield region (δ 6.8-7.5 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the piperidine ring would appear in the upfield region (δ 20-60 ppm), while the carbon attached to the oxygen would be further downfield. The aromatic carbons would produce signals in the characteristic range of δ 110-160 ppm.

Expected NMR Data for this compound

The following table presents expected chemical shift ranges based on the analysis of piperidine and its derivatives. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Aromatic Carbons (Ar-C) | 114 - 159 |

| Methylene Protons (-O-CH₂-) | 3.8 - 4.2 | Methylene Carbon (-O-CH₂-) | 65 - 75 |

| Piperidine Ring Protons | 1.5 - 3.5 | Piperidine Ring Carbons | 24 - 58 |

| Amine Proton (N-H) | 1.0 - 2.5 (broad) |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern, typically induced by techniques like electrospray ionization (ESI), can offer insights into the molecule's structure. Common fragmentation pathways for piperidine derivatives include cleavage of the piperidine ring and loss of substituents. scielo.brintegrativebiology.ac.cn For this compound, characteristic fragments would likely result from the cleavage of the ether bond, leading to ions corresponding to the phenoxy group and the piperidine moiety.

Expected Mass Spectrometry Fragmentation Data for this compound

This table outlines potential fragmentation patterns and the corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 191.27 |

| [M - C₆H₅O]⁺ | Loss of the phenoxy group | 98 |

| [C₆H₅OH]⁺ | Phenol (B47542) fragment | 94 |

| [C₅H₁₀N]⁺ | Piperidine ring fragment | 84 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.